molecular formula C18H20ClNO2 B5766322 N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5766322
M. Wt: 317.8 g/mol
InChI Key: ROERBWVLEHUFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide can affect various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide in lab experiments is its potential therapeutic applications in cancer and inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide. One area of research is to further investigate its mechanism of action. This could involve studying its effects on specific enzymes and pathways involved in cancer cell growth and inflammation.
Another future direction is to explore its potential therapeutic applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
In addition, research could focus on developing new synthetic methods for N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide that are more efficient and cost-effective.
Conclusion:
N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide is a chemical compound that has potential therapeutic applications in cancer and inflammation. While the mechanism of action is not fully understood, studies have shown that it can inhibit the growth of cancer cells and has anti-inflammatory effects. Future research could focus on exploring its mechanism of action, developing new synthetic methods, and investigating its potential therapeutic applications in other areas.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide involves several steps. The starting material, 4-chloro-2-methylphenol, is first converted to the corresponding acid chloride. This intermediate is then reacted with 4-isopropylphenol in the presence of a base to form the desired product.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide has been studied for its potential therapeutic applications in a variety of areas. One area of research is in the treatment of cancer. Studies have shown that compound X can inhibit the growth of cancer cells in vitro and in vivo.
Another area of research is in the treatment of inflammation. Compound X has been shown to have anti-inflammatory effects in animal models of inflammation.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-12(2)14-4-7-16(8-5-14)22-11-18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROERBWVLEHUFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

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